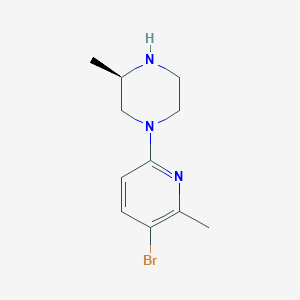![molecular formula C16H13N3O B8447812 5'-Amino-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B8447812.png)
5'-Amino-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one is a complex organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes an amino group and a phenyl group attached to a bipyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one typically involves multi-step organic reactions. One common method is the reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high efficiency and yield. The use of advanced catalysts and controlled reaction environments are crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to nucleotide protein targets, affecting their function and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its ability to interact with proteins makes it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar bipyridine core and are studied for their potential as fibroblast growth factor receptor inhibitors.
2,3-Bis(4-(phenyl(4-(1,2,2-triphenylvinyl)phenyl)amino)phenyl)fumaronitrile: This compound possesses aggregation-induced emission characteristics and is used in imaging applications.
Uniqueness
What sets 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C16H13N3O |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3-amino-1-phenyl-5-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C16H13N3O/c17-14-10-12(15-8-4-5-9-18-15)11-19(16(14)20)13-6-2-1-3-7-13/h1-11H,17H2 |
InChI-Schlüssel |
HKRPIELNADUEDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)N)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[2-(2-quinolylamino)ethyl]carbamate](/img/structure/B8447751.png)











